[2-[(N-methylanilino)methyl]phenyl]boronic acid
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Description
[2-[(N-methylanilino)methyl]phenyl]boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H16BNO2 and its molecular weight is 241.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action:
- Transmetalation with Palladium (II): Boronic acids, including this compound, are commonly used in Suzuki–Miyaura cross-coupling reactions. In this context, the compound acts as an organoboron reagent. The reaction involves oxidative addition of the palladium catalyst to an electrophilic organic group (such as an aryl halide), followed by transmetalation with the nucleophilic boron group. The new Pd–C bond forms, connecting the two fragments .
- Increased Neurotransmitter Levels: While not directly related to the compound , it’s interesting to note that boronic acids can also impact neurotransmitter levels. For instance, methylphenidate (commonly known as Ritalin) acts as a norepinephrine and dopamine reuptake inhibitor (NDRI), increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Action Environment:
Environmental factors, such as solvent polarity, temperature, and pH, can influence the compound’s efficacy and stability during reactions. Optimization of reaction conditions is essential for successful cross-coupling.
: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link : DrugBank. Methylphenidate: Uses, Interactions, Mechanism of Action. Link
Properties
IUPAC Name |
[2-[(N-methylanilino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO2/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15(17)18/h2-10,17-18H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQAMYVFGSUOKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN(C)C2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400707 |
Source
|
Record name | (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172940-58-8 |
Source
|
Record name | (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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